![molecular formula C6H7ClO B1316782 Cyclopent-3-ene-1-carbonyl chloride CAS No. 3744-80-7](/img/structure/B1316782.png)
Cyclopent-3-ene-1-carbonyl chloride
Overview
Description
Cyclopent-3-ene-1-carbonyl chloride is a chemical compound with the CAS Number: 3744-80-7 . It has a molecular weight of 130.57 . The IUPAC name for this compound is cyclopent-3-ene-1-carbonyl chloride .
Synthesis Analysis
A selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides has been reported . The process involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature .Molecular Structure Analysis
The InChI code for Cyclopent-3-ene-1-carbonyl chloride is 1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Cyclopent-3-ene-1-carbonyl chloride may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers .Physical And Chemical Properties Analysis
Cyclopent-3-ene-1-carbonyl chloride has a molecular weight of 130.57 .Scientific Research Applications
Synthesis of Multifunctionalized Cyclopent-3-ene-1-carboxamides
Cyclopent-3-ene-1-carbonyl chloride is used in the selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides . The reaction is promoted by triethylamine and involves phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This process yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .
Synthesis of 2-Oxabicyclo[2.2.1]heptane Derivatives
In a similar reaction, phenacylmalononitriles and chalcone o-enolates react in ethanol at room temperature to produce functionalized 2-oxabicyclo[2.2.1]heptane derivatives . This reaction also yields products with high diastereoselectivity .
Domino Reaction Mechanism Studies
The compound is used in studies to understand the domino reaction mechanism. The selective formation of different cyclic compounds and the diastereoselectivity of the reaction are explained using this mechanism .
Chemical Analysis
Cyclopent-3-ene-1-carbonyl chloride is used in chemical analysis techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques help in understanding the structure and properties of the compound .
Safety Studies
The compound is used in safety studies to understand its effects and the necessary precautions needed during handling . For instance, it has been found that acute or short-term repeated exposures to strong acids may cause airway problems due to laryngeal edema and inhalation exposure .
Chemical Synthesis
Cyclopent-3-ene-1-carbonyl chloride is used as a starting material or intermediate in the synthesis of other complex organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopent-3-ene-1-carbonyl chloride is a chemical compound used in the synthesis of various organic compounds. Its primary targets are other organic compounds that it reacts with to form new compounds .
Mode of Action
The compound interacts with its targets through a process known as cycloaddition reaction . This reaction is promoted by triethylamine and occurs in ethanol at room temperature . The result of this interaction is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides .
Biochemical Pathways
The biochemical pathways affected by Cyclopent-3-ene-1-carbonyl chloride are those involved in the synthesis of organic compounds. The compound’s cycloaddition reaction leads to the formation of new compounds, altering the original biochemical pathway .
Result of Action
The primary result of Cyclopent-3-ene-1-carbonyl chloride’s action is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides . These new compounds have various applications in the field of organic chemistry .
Action Environment
The action of Cyclopent-3-ene-1-carbonyl chloride is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the cycloaddition reaction it undergoes is promoted by triethylamine and occurs in ethanol at room temperature . Additionally, the compound should be handled in a well-ventilated area and contact with moisture should be avoided .
properties
IUPAC Name |
cyclopent-3-ene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNPWJAWAATBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524738 | |
Record name | Cyclopent-3-ene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopent-3-ene-1-carbonyl chloride | |
CAS RN |
3744-80-7 | |
Record name | Cyclopent-3-ene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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